7-Nitroquinolin-2-amine
Overview
Description
7-Nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇N₃O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline core with a nitro group at the 7th position and an amino group at the 2nd position, making it a versatile building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of 2-aminoquinoline using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These approaches not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 7-Nitroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed:
Reduction: 7-Aminoquinolin-2-amine.
Substitution: Various N-substituted quinoline derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
7-Nitroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Nitroquinolin-2-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to the death of microbial cells. Additionally, its nitro group can undergo redox cycling, generating reactive oxygen species that contribute to its antimicrobial activity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Nitroquinoline: Similar structure but with the nitro group at the 8th position, exhibiting different biological activities.
2-Aminoquinoline: Lacks the nitro group, used as a precursor in the synthesis of various derivatives.
Uniqueness: 7-Nitroquinolin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amino groups allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-nitroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVRCCRLJQADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431454 | |
Record name | 7-Nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-04-3 | |
Record name | 7-Nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.